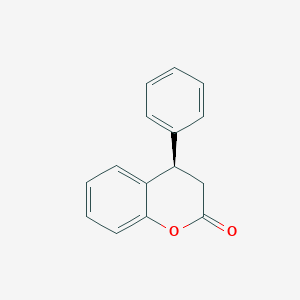

2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)-

Description

The compound 2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)- (hereafter referred to as (4R)-dihydrocoumarin) is a dihydro derivative of the coumarin scaffold (2H-1-benzopyran-2-one). Coumarins are recognized for their broad pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The (4R) stereochemistry introduces chirality, which can significantly influence binding to enantioselective biological targets, such as enzymes or receptors .

Structurally, the compound features a phenyl group at position 4 of the dihydrocoumarin core. This substitution pattern distinguishes it from simpler coumarins and contributes to its unique physicochemical and bioactive profile.

Properties

CAS No. |

732250-35-0 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(4R)-4-phenyl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m1/s1 |

InChI Key |

LSVVKHXECFZKFD-CYBMUJFWSA-N |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a two-step process:

- Formation of an intermediate via alkali-catalyzed reaction of a phenol derivative with a γ-butyrolactone derivative.

- Acid-catalyzed intramolecular cyclization (ring closure) of the intermediate to form the dihydrobenzopyranone structure.

This approach is favored for its simplicity, high yield, and suitability for large-scale industrial production.

Detailed Stepwise Preparation

| Step | Reaction Description | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1. Intermediate Formation | Reaction of phenol compound with γ-butyrolactone under alkaline conditions to form an open-chain intermediate | - Phenol compound (e.g., para-fluorophenol) - γ-butyrolactone derivative (e.g., 2-bromo-γ-butyrolactone) - Base: sodium hydride (NaH), potassium hydride (KH), sodium carbonate, or potassium carbonate - Solvent: N,N-Dimethylformamide (DMF) - Temperature: 0–100 °C - Time: 1–24 hours |

- Formation of intermediate with substitution at phenol ring - Yield example: ~52% for para-fluorophenol derivative - Base molar ratio to phenol: 1:1 to 10 - Reaction temperature and time optimized for yield and purity |

| 2. Ring Closure (Cyclization) | Acid-catalyzed intramolecular cyclization of intermediate to form 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative | - Acid catalysts: ZnCl2, AlCl3, FeCl3, LnCl3, concentrated sulfuric acid, or trifluoromethanesulfonic acid - Conditions: mild heating, solvent as required - Time: varies depending on catalyst and scale |

- Efficient ring closure to form the dihydrobenzopyranone core - High yield and stereoselectivity - Suitable for industrial scale-up |

Specific Example from Patent Literature

Intermediate Preparation Example:

- Para-fluorophenol (5.6 g, 50 mmol) dissolved in DMF at 0 °C.

- Sodium hydride (2.4 g, 55 mmol) added portionwise.

- After 1 hour stirring, 2-bromo-γ-butyrolactone (9 g, 55 mmol) added dropwise.

- Reaction stirred overnight, quenched with water, extracted with dichloromethane.

- Purified by column chromatography to yield intermediate (5.1 g, 52% yield).

Reaction Conditions and Optimization

| Parameter | Range/Options | Effect on Reaction |

|---|---|---|

| Base type | Sodium hydride, potassium hydride, sodium carbonate, potassium carbonate | Influences deprotonation efficiency and intermediate formation rate |

| Base to phenol molar ratio | 1:1 to 10 | Higher ratios can improve conversion but may increase cost |

| Temperature (Step 1) | 10–100 °C | Higher temperatures accelerate reaction but may cause side reactions |

| Reaction time (Step 1) | 1–24 hours | Longer times improve yield but reduce throughput |

| Acid catalyst (Step 2) | ZnCl2, AlCl3, FeCl3, LnCl3, H2SO4, trifluoromethanesulfonic acid | Choice affects ring closure rate and stereoselectivity |

| Solvent | DMF, dichloromethane (extraction) | Solvent polarity affects solubility and reaction kinetics |

Advantages of the Described Preparation Method

- High Yield: The two-step process achieves high overall yields suitable for pharmaceutical manufacturing.

- Simplicity: Only two main reaction steps with straightforward purification.

- Cost-Effectiveness: Uses readily available raw materials and common reagents.

- Scalability: Conditions and reagents are amenable to industrial scale-up.

- Stereoselectivity: The method allows for control of the (4R) stereochemistry in the product.

Additional Synthetic Routes and Related Chemistry

While the above method is the most documented for this compound class, related synthetic strategies involve:

- Base-catalyzed condensation of 2′-hydroxyacetophenone with substituted aryl aldehydes to form hydroxychalcones, followed by cyclization steps to form chromanone derivatives.

- Use of phenylhydrazine hydrochloride and acid catalysis for cycloaddition reactions to form related heterocyclic compounds.

These alternative methods are more common for related pyrazoline derivatives but provide insight into the versatility of chromanone synthesis.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Phenol + γ-butyrolactone | Phenol (e.g., para-fluorophenol), 2-bromo-γ-butyrolactone, NaH or KH, DMF | 0–100 °C, 1–24 h | ~50–60% | Formation of intermediate |

| 2. Ring closure | Intermediate, acid catalyst (ZnCl2, AlCl3, etc.) | Mild heating, solvent as needed | High (not specified) | Cyclization to dihydrobenzopyranone |

Chemical Reactions Analysis

Types of Reactions

®-4-Phenylchroman-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Phenylchroman-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It serves as a model compound for studying the interactions of chromanones with biological targets.

Medicine

In medicinal chemistry, ®-4-Phenylchroman-2-one is investigated for its potential therapeutic applications. It has shown promise in the development of drugs for treating various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of ®-4-Phenylchroman-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Several analogues of dihydrocoumarins with variations in substituents and stereochemistry have been reported. Key examples include:

a) 2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4S)- (CAS 104665-63-6)

- Structural Difference : Enantiomer of the (4R)-configured compound.

- Impact: Chirality affects interactions in biological systems.

b) 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one (CAS 156755-23-6)

- Structural Difference : Bromine substitution at position 4.

- Impact: The electron-withdrawing bromine increases molecular weight (307.15 g/mol vs.

c) 3,4-Dihydro-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2H-1-benzopyran-2-one (CAS 350982-20-6)

- Structural Difference : Hydroxy and methoxy groups on the phenyl ring.

- Impact : Polar groups improve water solubility (predicted PSA: 75.99) and may enhance antioxidant or anti-inflammatory activity through hydrogen bonding or radical scavenging .

d) 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8)

- Structural Difference : Fully unsaturated pyrone ring (coumarin core) with methoxy and methyl substituents.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

- Lipophilicity in (4R)-dihydrocoumarin may favor blood-brain barrier penetration, relevant for neuroactive applications .

a) Antimicrobial Potential

- For example, substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine derivatives inhibit Mycobacterium tuberculosis .

- 6-Bromo derivative : Bromine’s electronegativity may enhance interactions with bacterial enzymes, though toxicity risks (e.g., acute oral toxicity, GHS Category 4) require careful evaluation .

b) Antioxidant and Anti-inflammatory Activity

- 7-Hydroxy-4-(4-hydroxy-3-methoxyphenyl) derivative: Polar hydroxyl groups likely enhance radical scavenging, comparable to umbelliferone derivatives known for antioxidant effects .

c) Toxicity Profiles

- (4R)-Dihydrocoumarin: Limited data, but analogues with phenyl groups (e.g., CAS 113386-18-8) are classified as acute oral toxicity (GHS Category 4) and skin irritants .

- 5,7-Dihydroxy-2-(4-methoxyphenyl) : Classified as a respiratory irritant (GHS Category 3), necessitating protective equipment during handling .

Biological Activity

The compound 2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)- , also known as a flavonoid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H16O2

- Molecular Weight : 240.302 g/mol

- CAS Number : 827007-19-2

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of flavonoids, including this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.

In a study assessing the DPPH radical scavenging activity, the compound exhibited significant antioxidant activity comparable to ascorbic acid, indicating its potential use in preventing oxidative damage.

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound were evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The findings suggest that the compound has a dose-dependent cytotoxic effect.

The results indicated that the compound was less toxic to non-malignant cells compared to malignant ones, demonstrating selective cytotoxicity which is desirable in cancer therapeutics.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells by inducing apoptosis and preventing cell cycle progression.

- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress markers within cells.

Study on Breast Cancer Cells

A systematic evaluation was conducted using MTT assays on MCF-7 and MDA-MB-231 cell lines. The study revealed that the compound's antiproliferative activity was significantly enhanced by substituents that increase molecular size within a certain range. Compounds with medium molecular sizes exhibited the best activity against these cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.